AT-9010 tetrasodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

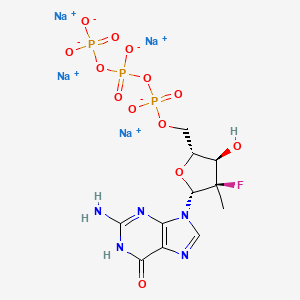

Molecular Formula |

C11H13FN5Na4O13P3 |

|---|---|

Molecular Weight |

627.13 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C11H17FN5O13P3.4Na/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;;;;/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19);;;;/q;4*+1/p-4/t4-,6-,9-,11-;;;;/m1..../s1 |

InChI Key |

YSFIWHKJCYGPPP-ZJECJYFYSA-J |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AT-9010 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010, the active triphosphate metabolite of the orally bioavailable prodrug AT-527 (bemnifosbuvir), is a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication machinery.[1] This technical guide provides a comprehensive overview of the dual mechanism of action through which AT-9010 exerts its antiviral activity. It targets both the RNA-dependent RNA polymerase (RdRp) and the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral non-structural protein 12 (nsp12). This document details the signaling pathways, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate this unique inhibitory action.

Introduction

The SARS-CoV-2 pandemic spurred an urgent need for effective antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication and transcription complex (RTC), has been a primary target for the development of direct-acting antivirals. AT-527 is a guanosine nucleotide analog prodrug that undergoes intracellular phosphorylation to its active form, AT-9010.[1][2] AT-9010 tetrasodium is a salt form of the active metabolite, often utilized in research due to its enhanced water solubility and stability.[3] This guide will focus on the molecular interactions and functional consequences of AT-9010 binding to the SARS-CoV-2 replication machinery.

The Dual Mechanism of Action of AT-9010

AT-9010 exhibits a unique dual inhibitory mechanism against the SARS-CoV-2 nsp12 protein, targeting two distinct functional domains: the C-terminal RdRp domain and the N-terminal NiRAN domain.[1][4] This dual action provides a robust antiviral effect and potentially a higher barrier to the development of viral resistance.

Inhibition of the RNA-Dependent RNA Polymerase (RdRp) Domain

The primary mechanism of many nucleoside analog inhibitors is the termination of viral RNA synthesis. AT-9010 functions as a competitive inhibitor of its natural counterpart, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA chain by the RdRp domain of nsp12.[5]

Once incorporated, the presence of a 2’-fluoro and 2’-methyl group on the ribose moiety of AT-9010 prevents the correct alignment of the subsequent incoming nucleotide triphosphate (NTP).[1][4] This steric hindrance leads to the immediate termination of RNA chain elongation, thereby halting viral genome replication and transcription.

Inhibition of the NiRAN Domain

The NiRAN domain of nsp12 possesses nucleotidyltransferase activity, which is essential for viral replication, including a role in the viral RNA capping process.[6][7] AT-9010 binds to a distinct pocket within the NiRAN domain. Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 binds in a "flipped" orientation compared to native nucleotides, with its guanine base occupying a previously unobserved cavity.[1][4]

This binding of AT-9010 to the NiRAN domain outcompetes the binding of natural nucleotides and inhibits its enzymatic function.[1] Specifically, it has been demonstrated to impede the NiRAN-mediated uridylylation (UMPylation) of the viral cofactor nsp9, a crucial step in the initiation of viral RNA synthesis.[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes involved in the mechanism of action of AT-9010.

Caption: Intracellular activation of the prodrug AT-527 to its active form, AT-9010.

Caption: Mechanism of RNA chain termination by AT-9010 via RdRp inhibition.

Caption: Inhibition of NiRAN domain function by AT-9010.

Quantitative Data

The following tables summarize the quantitative data available for the antiviral activity of AT-527 and its active metabolite, AT-9010.

Table 1: In Vitro Antiviral Activity of AT-511 (Free Base of AT-527)

| Virus | Cell Line | EC90 (µM) |

| HCoV-229E | Huh-7 | 0.34 |

| HCoV-OC43 | Huh-7 | 1.2 |

| SARS-CoV | Huh-7 | 0.47 |

| MERS-CoV | Huh-7 | 37 |

Data extracted from a study by Good et al., where cytotoxicity was minimal up to 86 µM.

Table 2: Intracellular Concentrations of AT-9010

| Cell Type | Incubation Concentration of AT-511 (µM) | Intracellular AT-9010 (µM) | Half-life (hours) |

| Normal Human Bronchial Epithelial | 10 | 698 | ≥ 38 |

| Normal Human Nasal Epithelial | 10 | 236 | ≥ 38 |

Data from MedChemExpress, citing a publication from Atea Pharmaceuticals.[3][8]

Experimental Protocols

The elucidation of the dual mechanism of action of AT-9010 involved a combination of structural biology, biochemistry, and virology assays. Below are overviews of the key experimental methodologies employed.

Cryo-Electron Microscopy (Cryo-EM) of the SARS-CoV-2 Replication/Transcription Complex (RTC)

-

Objective: To determine the high-resolution structure of the SARS-CoV-2 RTC in complex with AT-9010 to visualize its binding sites.

-

Methodology:

-

Protein Expression and Purification: The SARS-CoV-2 non-structural proteins nsp12, nsp8, and nsp7 are co-expressed and purified to assemble the core RTC.

-

Complex Assembly: The purified RTC is incubated with a synthetic RNA template/primer duplex and an excess of AT-9010 to allow for binding and incorporation.

-

Vitrification: The sample is applied to a cryo-EM grid and rapidly plunge-frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of the complex.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.

-

Image Processing and 3D Reconstruction: The collected images are processed using specialized software to align and average the particle images, leading to a high-resolution three-dimensional reconstruction of the RTC-AT-9010 complex.[1]

-

In Vitro RdRp Activity Assay (Chain Termination)

-

Objective: To demonstrate that the incorporation of AT-9010 into the nascent RNA strand terminates further elongation.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified SARS-CoV-2 RTC, a synthetic RNA template/primer, a mixture of the four natural NTPs (one of which is radioactively or fluorescently labeled for detection), and varying concentrations of AT-9010.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of MgCl₂ and incubated at a controlled temperature for a defined period.

-

Quenching: The reaction is stopped by the addition of a quenching buffer (e.g., containing EDTA).

-

Product Analysis: The RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to visualize the radioactively or fluorescently labeled RNA products. The presence of shorter RNA fragments in the presence of AT-9010, corresponding to the position of its incorporation, indicates chain termination.

-

NiRAN-Mediated nsp9 RNAylation Inhibition Assay

-

Objective: To assess the inhibitory effect of AT-9010 on the nucleotidyltransferase activity of the NiRAN domain.

-

Methodology:

-

Reaction Components: The assay includes purified nsp12, nsp9, and a radioactively labeled NTP (e.g., [α-³²P]UTP).

-

Incubation: The reaction components are incubated together in the presence of varying concentrations of AT-9010 or a control compound.

-

SDS-PAGE and Autoradiography: The reaction products are separated by SDS-PAGE. The covalent attachment of the radiolabeled nucleotide monophosphate to nsp9 results in a shift in its molecular weight and a radioactive signal.

-

Quantification: The intensity of the radioactive band corresponding to RNAylated nsp9 is quantified to determine the extent of inhibition by AT-9010. A reduction in the signal indicates inhibition of the NiRAN domain's activity.[5]

-

Thermal Shift Assay (TSA)

-

Objective: To confirm the binding of AT-9010 to the nsp12 protein.

-

Methodology:

-

Sample Preparation: Purified nsp12 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. This mixture is prepared with and without the addition of AT-9010.

-

Thermal Denaturation: The samples are gradually heated in a real-time PCR machine, and the fluorescence is monitored.

-

Data Analysis: As the protein unfolds (denatures) with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of AT-9010 indicates that the compound binds to and stabilizes the protein.

-

Conclusion

This compound, the active form of the prodrug AT-527, represents a significant advancement in the development of antiviral therapies against SARS-CoV-2. Its unique dual mechanism of action, involving the inhibition of both the RdRp and NiRAN domains of the essential viral protein nsp12, provides a powerful and potentially durable antiviral effect.[1] The detailed understanding of its molecular interactions and the robust experimental evidence supporting its mechanism of action, as outlined in this guide, provide a strong foundation for further research and development of this and other next-generation antiviral agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Atea Pharmaceuticals Announces Publication of Additional Data Further Highlighting Bemnifosbuvir’s Metabolic Activation Pathway - BioSpace [biospace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A mechanism for SARS-CoV-2 RNA capping and its inhibition by nucleotide analog inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

AT-9010 Tetrasodium: A Dual-Action Inhibitor of SARS-CoV-2 Replication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AT-9010, the active triphosphate form of the orally bioavailable prodrug bemnifosbuvir (AT-527), has emerged as a promising agent in the fight against SARS-CoV-2. This document provides a comprehensive overview of AT-9010, detailing its unique dual mechanism of action, in vitro efficacy, pharmacokinetic profile, and the clinical data supporting its development. AT-9010 distinguishes itself by targeting two essential enzymatic activities of the viral replication and transcription complex: the RNA-dependent RNA polymerase (RdRp) and the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the nsp12 protein. This dual inhibition presents a high barrier to the development of viral resistance. This guide is intended to be a resource for researchers and professionals in the field of antiviral drug development, offering detailed data, experimental methodologies, and visual representations of the key pathways involved.

Quantitative Data on Antiviral Activity and Pharmacokinetics

The following tables summarize the key quantitative data for AT-9010 and its prodrugs, AT-511 and bemnifosbuvir (AT-527).

Table 1: In Vitro Anti-SARS-CoV-2 Activity of AT-511 (Prodrug of AT-9010)

| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Citation(s) |

| AT-511 | Human Airway Epithelial (HAE) Cells | Viral Replication Inhibition | EC90 | 0.5 | [1] |

| AT-511 | Huh-7 | HCV Replicon | EC50 (Genotypes 1-5) | 0.005 - 0.028 | [2] |

Note: EC90 represents the concentration required to inhibit 90% of viral replication. Data for IC50 and CC50 in various cell lines for SARS-CoV-2 were not explicitly available in the searched literature.

Table 2: Pharmacokinetic Parameters of Bemnifosbuvir (AT-527) and its Metabolites in Humans

| Analyte | Dose (Bemnifosbuvir) | Matrix | Cmax | Tmax (h) | t1/2 (h) | Citation(s) |

| AT-511 | 275 mg BID | Plasma | 1451 ng/mL | 0.5 | 0.81 | [3] |

| AT-511 | 550 mg BID | Plasma | 2640 ng/mL | 0.5 | 1.00 | [3] |

| AT-511 | 825 mg BID | Plasma | 2935 ng/mL | 0.5 | 1.17 | [3] |

| AT-273 | 275 mg BID | Plasma | 1085 ng/mL | 4.0 | ND | [3] |

| AT-273 | 550 mg BID | Plasma | 2005 ng/mL | 3.0 | ND | [3] |

| AT-273 | 825 mg BID | Plasma | 2392 ng/mL | 4.0 | ND | [3] |

| AT-273 | 550 mg BID | Epithelial Lining Fluid | 0.62 µM (at 4-5h post-dose) | - | - | [1] |

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Half-life. BID: Twice daily. ND: Not determined. AT-273 is a surrogate marker for intracellular AT-9010 levels.

Table 3: Clinical Efficacy from the MORNINGSKY Phase 3 Trial

| Outcome | Bemnifosbuvir (550 mg BID) Arm | Placebo Arm | Relative Risk Reduction | Citation(s) |

| Hospitalization | 2.9% (4/137) | 10% (7/70) | 71% | [4][5] |

Mechanism of Action

AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two distinct functional sites on the SARS-CoV-2 nsp12 protein.

-

RdRp Inhibition : As a guanosine nucleotide analog, AT-9010 is incorporated into the nascent viral RNA chain by the RdRp. This incorporation acts as a chain terminator, halting further elongation of the viral RNA.

-

NiRAN Inhibition : AT-9010 also binds to the active site of the NiRAN domain of nsp12. This domain is crucial for the initial steps of viral RNA capping. By inhibiting the NiRAN domain's nucleotidyltransferase activity, AT-9010 disrupts a process essential for viral replication and stability of the viral RNA.

This dual-targeting approach is significant as it may reduce the likelihood of the virus developing resistance through single-point mutations in either the RdRp or NiRAN domains.

Experimental Protocols

The following sections outline the general methodologies used to characterize AT-9010.

SARS-CoV-2 Replication Inhibition Assay

This assay is designed to determine the in vitro efficacy of a compound in inhibiting viral replication in a cell-based system.

-

Cell Lines: Vero E6 (African green monkey kidney epithelial cells), Calu-3 (human lung adenocarcinoma cells), or primary Human Airway Epithelial (HAE) cells are commonly used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compound of interest (e.g., AT-511) is serially diluted and added to the cells.

-

Cells are then infected with a known titer of SARS-CoV-2.

-

After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is quantified.

-

-

Quantification Methods:

-

Cytopathic Effect (CPE) Reduction Assay: Viral replication leads to cell death (CPE). Cell viability is measured using reagents like MTS or CellTiter-Glo, and the reduction in CPE in the presence of the compound is quantified.

-

Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted in the presence and absence of the compound.

-

Quantitative Reverse Transcription PCR (qRT-PCR): The amount of viral RNA in the cell supernatant or lysate is quantified to determine the reduction in viral load.

-

-

Data Analysis: The 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are calculated from dose-response curves. The selectivity index (SI = CC50/EC50) is determined to assess the compound's therapeutic window.

NiRAN Enzymatic Assay

This biochemical assay assesses the direct inhibitory effect of a compound on the nucleotidyltransferase activity of the NiRAN domain.

-

Reagents: Recombinant purified SARS-CoV-2 nsp12 protein, recombinant nsp9 protein (the substrate for NiRAN-mediated NMPylation), a nucleotide triphosphate (e.g., α-32P-GTP or UTP), and the inhibitor (AT-9010).

-

Procedure:

-

Nsp12 and nsp9 are incubated together in a reaction buffer.

-

The reaction is initiated by the addition of the radiolabeled nucleotide triphosphate in the presence of varying concentrations of the inhibitor.

-

The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30-37°C).

-

The reaction is stopped, and the products are separated by SDS-PAGE.

-

-

Detection: The transfer of the radiolabeled nucleotide monophosphate to nsp9 is detected by autoradiography. The intensity of the radiolabeled nsp9 band is quantified to determine the level of inhibition.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce NiRAN activity by 50%, is calculated from the dose-response curve.

Intracellular AT-9010 Quantification

This protocol is used to measure the formation of the active triphosphate metabolite, AT-9010, within cells after treatment with the prodrug.

-

Cell Culture and Treatment: Cells (e.g., HAE cells, Huh-7 cells) are incubated with the prodrug (AT-511) for a specified duration.

-

Extraction of Nucleotides:

-

Cells are harvested and washed with cold phosphate-buffered saline.

-

Intracellular nucleotides are extracted using a solution such as 6% trichloroacetic acid.

-

The acidic extract is then neutralized.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

The neutralized cell extract is injected into an HPLC system.

-

Separation of nucleotides is achieved using a reverse-phase ion-pair chromatography method on a C18 column.

-

Detection is performed using UV absorbance at 254 nm or by mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

-

-

Quantification: The concentration of AT-9010 is determined by comparing the peak area in the sample to a standard curve generated with known concentrations of purified AT-9010.

Visualizations of Pathways and Workflows

Metabolic Activation of Bemnifosbuvir (AT-527) to AT-9010

The following diagram illustrates the intracellular conversion of the prodrug bemnifosbuvir into its active triphosphate form, AT-9010.

References

- 1. Human bronchopulmonary disposition and plasma pharmacokinetics of oral bemnifosbuvir (AT-527), an experimental guanosine nucleotide prodrug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medrxiv.org [medrxiv.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

The Discovery and Synthesis of AT-9010 Tetrasodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010 tetrasodium, the active triphosphate metabolite of the antiviral prodrug AT-527 (Bemnifosbuvir), has emerged as a potent inhibitor of viral replication, notably against Hepatitis C Virus (HCV) and SARS-CoV-2. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AT-9010. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of antiviral drug development. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal studies, and presents critical biological pathways and experimental workflows through detailed diagrams.

Discovery and Development

AT-9010 was identified as the pharmacologically active molecule derived from the prodrug AT-527. AT-527, a hemisulfate salt of AT-511, is a phosphoramidate prodrug of a 2'-fluoro-2'-C-methylguanosine-5'-monophosphate analog.[1][2] The development of AT-527 was aimed at creating a potent, pan-genotypic antiviral agent with a favorable safety profile.[1][3] The prodrug design facilitates oral bioavailability and efficient delivery to target tissues, where it is metabolized into its active triphosphate form, AT-9010.[1][4]

Synthesis of AT-9010

The synthesis of AT-9010 occurs intracellularly through a multi-step metabolic activation of its parent prodrug, AT-527. While a detailed, step-by-step de novo chemical synthesis protocol for this compound is not publicly available, the metabolic pathway is well-elucidated and represents the biologically relevant synthesis route.

Metabolic Activation Pathway

The intracellular conversion of AT-527 to AT-9010 involves a series of enzymatic reactions. AT-527 first releases its free base, AT-511. This is followed by hydrolysis catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), leading to an L-alanyl intermediate. Subsequent cleavage by histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate metabolite. This monophosphate is then sequentially phosphorylated by cellular kinases to the active triphosphate, AT-9010.[3][4]

Caption: Metabolic activation pathway of the prodrug AT-527 to its active form, AT-9010.

Mechanism of Action

AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two essential components of the viral replication machinery.[5]

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

As a guanosine nucleotide analog, AT-9010 is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to immediate chain termination.[5] This prevents the further elongation of the viral RNA, thereby halting replication.

Inhibition of the NiRAN Domain

AT-9010 also potently inhibits the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral non-structural protein 12 (nsp12).[5][6] The NiRAN domain is crucial for viral replication and is involved in the capping of viral RNA.[7] AT-9010 binds to the NiRAN active site, inhibiting its nucleotidyl transferase activity.[5][8] This dual inhibition of both RdRp and NiRAN is a key feature of AT-9010's potent antiviral activity and may reduce the likelihood of drug resistance.[5]

Caption: Dual mechanism of action of AT-9010, targeting both RdRp and NiRAN domains.

Preclinical Data

Preclinical studies have demonstrated the potent in vitro and in vivo activity of AT-527 and its active metabolite AT-9010 against various viruses.

In Vitro Antiviral Activity of AT-511 (Free Base of AT-527)

| Virus | Genotype/Strain | EC50 (nM) | EC90 (µM) |

| Hepatitis C Virus (HCV) | Genotypes 1-5 | 5 - 28 | - |

| SARS-CoV-2 | - | - | 0.47 |

| HCoV-229E | - | - | ~0.47 |

| HCoV-OC43 | - | - | ~0.47 |

Data sourced from preclinical evaluations of AT-511.[1][6]

In Vitro Selectivity and Safety

| Assay | Cell Type | Concentration | Result |

| Cytotoxicity | Various | Up to 100 µM | No significant toxicity |

| Mitochondrial Toxicity | Various | Up to 100 µM | No significant toxicity |

| Human DNA Polymerase Inhibition | In vitro | - | No inhibition |

AT-511 demonstrated a favorable in vitro safety profile.[1][3]

In Vivo Liver Delivery

Oral administration of AT-527 to rats and monkeys resulted in preferential delivery and high concentrations of the active metabolite AT-9010 in the liver.[1][4] In human hepatocytes, AT-9010 has a half-life of approximately 10 hours.[1][3]

Experimental Protocols

In Vitro Antiviral Activity Assay (HCV Replicon System)

-

Cell Culture: Stably transfected Huh-7 cells containing an HCV genotype 1b replicon are cultured in appropriate media.

-

Compound Treatment: Cells are treated with serial dilutions of AT-511.

-

Incubation: Treated cells are incubated for a specified period to allow for viral replication.

-

Quantification: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying viral RNA levels using RT-qPCR.

-

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay

-

Cell Plating: Various human cell lines are plated in 96-well plates.

-

Compound Exposure: Cells are exposed to a range of concentrations of AT-511 for a defined period.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the resulting data.

Caption: General workflow for in vitro antiviral activity and cytotoxicity assays.

Conclusion

This compound, the intracellularly synthesized active form of the prodrug AT-527, represents a significant advancement in the field of antiviral therapeutics. Its dual mechanism of action, targeting both the RdRp and the essential NiRAN domain of viral polymerases, provides a potent and potentially resistance-limiting approach to treating RNA virus infections. The favorable preclinical data, including potent pan-genotypic activity against HCV and activity against coronaviruses, underscore its potential as a broad-spectrum antiviral agent. Further clinical development will be critical in fully elucidating the therapeutic utility of this promising molecule.

References

- 1. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atea Pharmaceuticals Announces Publication of Preclinical Data Highlighting Potent Activity of AT-527 Against SARS-CoV-2 | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]

- 7. A mechanism for SARS-CoV-2 RNA capping and its inhibition by nucleotide analog inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

AT-9010 Tetrasodium and its Parent Compound AT-527: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-527 is an orally bioavailable double prodrug of a guanosine nucleotide analog, which undergoes intracellular metabolism to its active triphosphate form, AT-9010.[1] Initially investigated for Hepatitis C virus (HCV) infection, AT-527 has demonstrated potent antiviral activity against several human coronaviruses, including SARS-CoV-2.[2][3] This document provides a comprehensive technical overview of AT-527 and its active metabolite, AT-9010, detailing their mechanism of action, metabolic activation, and summarizing key preclinical and clinical data. The experimental protocols for pivotal in vitro and clinical assays are also described to facilitate further research and development.

Introduction

The emergence of novel viral threats necessitates the development of broad-spectrum antiviral agents. AT-527, a phosphoramidate prodrug, is designed for efficient oral absorption and intracellular delivery of its active moiety.[4][5] Its active form, AT-9010, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1] This guide delves into the technical specifics of AT-527 and AT-9010, providing a foundational resource for the scientific community.

Chemical Structure

AT-527 is the hemi-sulfate salt of AT-511, a phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[6] The active form, AT-9010, is the corresponding 5'-triphosphate.[7] The chemical formula for AT-9010 tetrasodium is C₁₁H₁₃FN₅Na₄O₁₃P₃.[8]

Mechanism of Action

AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase complex (nsp12-nsp7-nsp8).[9][10]

-

RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 is incorporated into the nascent viral RNA strand by the RdRp.[11] The presence of a 2'-fluoro and 2'-methyl group on the ribose sugar prevents the correct alignment of the incoming nucleotide, leading to immediate chain termination of RNA synthesis.[11]

-

Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Inhibition: AT-9010 also binds to the NiRAN domain of the nsp12 polymerase.[7][10] This binding is in a flipped orientation compared to native nucleotides, with the guanine base occupying a previously unobserved cavity.[11] This interaction inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.[7][11]

The dual inhibition of both RdRp and NiRAN represents a promising strategy against COVID-19.[11]

Metabolic Activation

AT-527 is a double prodrug that requires intracellular metabolism to form the pharmacologically active triphosphate, AT-9010.[1] This metabolic conversion is a multi-step enzymatic process.[1]

dot

Caption: Metabolic activation pathway of AT-527 to its active form, AT-9010.

Quantitative Data

In Vitro Antiviral Activity

The in vitro antiviral activity of AT-511 (the free base of AT-527) has been evaluated against a panel of human coronaviruses.

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Reference |

| HCoV-229E | BHK-21 | CPE | 1.8 ± 0.3 | - | >100 | [1] |

| HCoV-229E | Huh-7 | VYR | - | 0.34 | >86 | [1] |

| HCoV-OC43 | Huh-7 | VYR | - | 1.2 | >86 | [1] |

| SARS-CoV | Huh-7 | VYR | - | 0.8 | >86 | [1] |

| MERS-CoV | Huh-7 | VYR | - | 37 ± 28 | >86 | [1] |

| SARS-CoV-2 | HAE | VYR | - | 0.47 ± 0.12 | >86 | [1] |

CPE: Cytopathic Effect; VYR: Virus Yield Reduction; HAE: Human Airway Epithelial cells.

Intracellular Metabolism and Pharmacokinetics

| Cell Type | Compound | Concentration (µM) | Metabolite Formed | Concentration (µM) | Half-life (h) | Reference |

| Normal Human Bronchial Epithelial | AT-511 | 10 | AT-9010 | 698 ± 15 | ≥ 38 | [3] |

| Normal Human Nasal Epithelial | AT-511 | 10 | AT-9010 | 236 ± 14 | ≥ 38 | [3] |

| Huh-7 | AT-511 | 10 | AT-9010 | 182 ± 6 pmol/10⁶ cells | - | [1] |

| MRC-5 | AT-511 | 10 | AT-9010 | 26.5 ± 0.5 pmol/10⁶ cells | - | [1] |

Clinical Efficacy (COVID-19)

A Phase 2 interim analysis in hospitalized, high-risk patients with COVID-19 showed a rapid reduction in viral load.[10]

| Time Point | Viral Load Reduction (log₁₀) vs. Placebo | Reference |

| Day 2 | 0.7 (80% greater mean reduction) | [10] |

By Day 14, approximately 47% of patients in the AT-527 arm had no detectable viral RNA, compared to 22% in the placebo arm.[10] However, a subsequent Phase 3 study (MORNINGSKY) in outpatients with mild-to-moderate COVID-19 was discontinued prematurely and did not meet its primary endpoint of time to symptom alleviation, although a reduction in hospitalizations was observed.[12][13]

Clinical Efficacy (HCV)

In a study of HCV-infected subjects, AT-527 demonstrated potent, dose-related antiviral activity.[2][14]

| Genotype | Dose | Duration | Mean Max. HCV RNA Reduction (log₁₀ IU/mL) | Reference |

| 1b (non-cirrhotic) | Highest tested | 7 days | 4.4 | [2][14] |

| 3 (non-cirrhotic) | Highest tested | 7 days | 4.5 | [2][14] |

| Any (compensated cirrhosis) | Highest tested | 7 days | 4.6 | [2][14] |

Experimental Protocols

In Vitro Antiviral Assays

Cytopathic Effect (CPE) Assay: [1]

-

BHK-21 cells are seeded in 96-well plates.

-

Cells are infected with HCoV-229E and simultaneously exposed to serial dilutions of the test compound (e.g., AT-511).

-

After a 3-day incubation, cell viability is assessed using a neutral red dye uptake assay.

-

The effective concentration required to achieve 50% inhibition (EC₅₀) of the virus-induced CPE is calculated.

-

Cytotoxicity (CC₅₀) is determined in parallel by treating uninfected cells with the compound.

Virus Yield Reduction (VYR) Assay: [1][15]

-

Huh-7 or primary human airway epithelial (HAE) cells are infected with the respective coronavirus.

-

Infected cells are treated with serial dilutions of the test compound.

-

After an appropriate incubation period, the culture medium is collected.

-

The amount of infectious virus in the medium is quantified using a standard endpoint dilution assay (e.g., TCID₅₀) on a susceptible cell line (e.g., Vero 76 cells).

-

The effective concentration required to reduce the infectious virus yield by 90% (EC₉₀) is determined.

dot

Caption: Workflow for the Virus Yield Reduction (VYR) assay.

Clinical Viral Load Measurement

Quantitative Reverse Transcription PCR (RT-qPCR): [10][16]

-

Nasopharyngeal swabs are collected from study participants.

-

Viral RNA is extracted from the swabs.

-

The extracted RNA is subjected to reverse transcription to generate complementary DNA (cDNA).

-

The cDNA is then amplified using real-time PCR with specific primers and probes targeting a conserved region of the viral genome (e.g., SARS-CoV-2).

-

A standard curve is used to quantify the viral load, typically expressed as log₁₀ copies/mL.

-

The change from baseline viral load is calculated for each patient at various time points during treatment.[16]

Safety and Tolerability

In a Phase 2 study in hospitalized COVID-19 patients, AT-527 was generally safe and well-tolerated, with no drug-related serious adverse events.[10] Non-serious adverse events were mild-to-moderate and equally distributed between the treatment and placebo arms.[10] Similarly, in studies with HCV-infected subjects, AT-527 was found to be safe and well-tolerated at daily oral doses of 550 mg for up to 12 weeks.[1]

Conclusion

AT-527, through its active metabolite AT-9010, presents a compelling dual mechanism of action against SARS-CoV-2 by inhibiting both the RdRp and NiRAN domains of the viral polymerase. It has demonstrated potent in vitro activity against a range of coronaviruses and has shown evidence of viral load reduction in clinical settings for both COVID-19 and HCV. While the Phase 3 MORNINGSKY trial for mild-to-moderate COVID-19 did not meet its primary endpoint, the observed reduction in hospitalizations and the compound's favorable safety profile warrant further investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug developers working on novel antiviral therapies.

References

- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C11H13FN5Na4O13P3 | CID 162642756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Atea’s AT-527, an Oral Antiviral Drug Candidate, Reduces Viral Replication in Hospitalized Patients with COVID-19 in Phase 2 Interim Analysis | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]

- 11. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Safety, pharmacokinetics and antiviral activity of AT-527, a novel purine nucleotide prodrug, in HCV-infected subjects with and without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1265. AT-527, an Oral Purine Nucleotide Prodrug Exhibiting Potent In Vitro Antiviral Activity Against Human Coronaviruses, Including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

The Role of NiRAN Inhibition in Antiviral Therapy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of novel viral threats, exemplified by the SARS-CoV-2 pandemic, has underscored the urgent need for innovative antiviral strategies. A key target that has garnered significant attention is the Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) domain, an essential component of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the NiRAN domain's function, its validation as an antiviral target, and the current landscape of inhibitory compounds. We present detailed experimental protocols, quantitative data on inhibitor efficacy, and visual diagrams of key pathways and workflows to serve as a resource for the scientific community engaged in antiviral drug discovery.

Introduction: The NiRAN Domain as a High-Value Antiviral Target

The RNA-dependent RNA polymerase (RdRp), a central enzyme in the replication and transcription of RNA viruses, is a well-established target for antiviral drugs.[1][2] In viruses belonging to the order Nidovirales, which includes coronaviruses, the RdRp catalytic subunit (nsp12 in SARS-CoV-2) possesses a unique N-terminal extension known as the NiRAN domain.[3][4][5] This domain is structurally and functionally distinct from the C-terminal polymerase domain and is indispensable for viral replication, making it a highly attractive target for therapeutic intervention.[4][6][7]

The NiRAN domain exhibits nucleotidyltransferase activity, a function critical for multiple viral processes.[4][7] Its primary role is believed to be in the formation of the 5' RNA cap structure, a modification essential for viral RNA stability, translation, and evasion of the host immune system.[8][9][10][11] The domain catalyzes the covalent attachment of a nucleotide monophosphate (NMP) to target molecules. One such key target is the N-terminus of the non-structural protein 9 (nsp9), a process termed NMPylation, which is vital for the viral life cycle.[7][11][12] Some studies have also characterized a kinase-like or phosphotransferase-like activity associated with the NiRAN domain.[13][14][15] Given its conserved nature among nidoviruses and its essential enzymatic functions, inhibiting the NiRAN domain presents a promising strategy for developing broad-spectrum antiviral agents.[6][7][14]

Signaling and Functional Pathways

The NiRAN domain operates within the sophisticated viral Replication-Transcription Complex (RTC). Its enzymatic activity is crucial for the early stages of viral RNA processing, preparing the newly synthesized RNA for translation and protecting it from host defenses.

The NiRAN domain's primary function is the initiation of the viral RNA capping process. This multi-step enzymatic reaction ensures the integrity and translational competence of the viral genome. Inhibition of this pathway is a primary goal of NiRAN-targeted antiviral therapy.

Quantitative Data on NiRAN Inhibitors

Several small molecules have been identified that inhibit the enzymatic activity of the NiRAN domain. These compounds range from repurposed kinase inhibitors to novel covalent binders discovered through high-throughput screening. The table below summarizes the quantitative efficacy of key inhibitors.

| Inhibitor | Type / Class | Target Assay | Efficacy Metric | Value | Virus | Reference(s) |

| Sorafenib | Kinase Inhibitor | Viral Replication | EC50 | > 2 µM | SARS-CoV-2 | [16] |

| Sunitinib | Kinase Inhibitor | NiRAN Kinase-like Activity | % Inhibition | Significant at 500 nM | SARS-CoV-2 (protein) | [14] |

| SU6656 | Kinase Inhibitor | NiRAN Kinase-like Activity | % Inhibition | Significant at 500 nM | SARS-CoV-2 (protein) | [14] |

| NCI-2 | Covalent Inhibitor | NiRAN-dependent nsp9 AMPylation | IC50 | 10.41 µM (for analog NCI-3) | SARS-CoV-2 (protein) | [11] |

| AT-527 | Nucleoside Analog | NiRAN Nucleotidyltransferase | Inhibition | Outcompetes native nucleotides | SARS-CoV-2 (protein) | [1] |

| Azvudine | Nucleoside Drug | NiRAN Binding (Predicted) | Binding Affinity | Stronger than Remdesivir | SARS-CoV-2 (in silico) | [17] |

| Citicoline | Nucleoside Drug | NiRAN Binding (Predicted) | Binding Affinity | Stronger than Remdesivir | SARS-CoV-2 (in silico) | [17] |

Experimental Protocols

The identification and characterization of NiRAN inhibitors rely on a multi-step process involving biochemical and cell-based assays.

High-Throughput Screening (HTS) for NiRAN Inhibitors

A robust HTS assay was developed to identify small molecule inhibitors based on the NiRAN domain's ability to AMPylate its substrate, nsp9.[11]

Principle: The assay quantifies the NiRAN-dependent consumption of ATP during the AMPylation of nsp9. A decrease in ATP levels, measured by a luciferase-based reagent, corresponds to NiRAN activity. Inhibitors will prevent ATP consumption, resulting in a higher luminescence signal.

Methodology:

-

Reaction Setup: Recombinant SARS-CoV-2 nsp12 and nsp9 proteins are incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Compound Addition: A library of small molecule compounds is added to individual wells of a multi-well plate (e.g., 384-well format).

-

Initiation: The reaction is initiated by adding ATP to a final concentration of ~1 µM.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

-

Detection: An ATP detection reagent (e.g., Kinase-Glo® Plus) is added to each well. This reagent lyses the components and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Measurement: Luminescence is measured using a plate reader. High luminescence indicates inhibition of NiRAN activity.

Cell-Based Antiviral Assay

Following the identification of hits from HTS, candidate compounds must be tested for their ability to inhibit viral replication in a cellular context.

Principle: This assay measures the reduction in viral load or cytopathic effect (CPE) in susceptible cells infected with the virus and treated with the inhibitor.

Methodology:

-

Cell Seeding: Plate a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and grow to confluence.

-

Compound Treatment: Treat the cells with serial dilutions of the candidate inhibitor for a short period (e.g., 1-2 hours) prior to infection. A known antiviral (e.g., Remdesivir) should be used as a positive control.

-

Viral Infection: Infect the cells with the virus (e.g., SARS-CoV-2) at a low multiplicity of infection (MOI).

-

Incubation: Incubate the infected plates for a period sufficient for multiple rounds of replication (e.g., 48-72 hours).

-

Quantification of Viral Activity:

-

CPE Reduction: Assess cell viability using a reagent like CellTiter-Glo® or by crystal violet staining. Calculate the EC50 (50% effective concentration) value.

-

Viral Load Reduction (RT-qPCR): Extract RNA from the cell supernatant and perform reverse transcription quantitative PCR (RT-qPCR) to quantify viral RNA copy numbers.

-

Plaque Reduction Assay: For more precise quantification, a plaque reduction neutralization test (PRNT) can be performed to determine the concentration of inhibitor required to reduce the number of plaques by 50% (PRNT50).

-

Target Engagement Assay in Cells

To confirm that an inhibitor acts on the NiRAN domain within the cell, a target engagement assay can be performed.[11]

Principle: This assay verifies that the compound enters the cell, binds to its nsp12 target, and inhibits its specific enzymatic activity.

Methodology:

-

Cell Transfection: Transfect cells (e.g., HEK293A) with a plasmid expressing tagged nsp12 (e.g., FLAG-nsp12).

-

Inhibitor Treatment: Treat the transfected cells with the inhibitor (e.g., NCI-2) or a vehicle control.

-

Cell Lysis and Immunoprecipitation (IP): Lyse the cells and use an anti-FLAG antibody to immunoprecipitate the nsp12 protein.

-

Activity Assay: Perform an in vitro NiRAN activity assay on the immunoprecipitated nsp12. For example, measure its ability to RNAylate nsp9 using a radiolabeled or fluorescently labeled substrate.

-

Analysis: Compare the enzymatic activity of nsp12 isolated from inhibitor-treated cells versus control-treated cells. A marked reduction in activity confirms target engagement and inhibition in a cellular environment.[11]

Mechanisms of NiRAN Inhibition

Inhibitors identified to date employ several distinct mechanisms of action to disrupt NiRAN function:

-

Covalent Inhibition: Compounds like NCI-2 possess a reactive group that forms a covalent bond with a specific residue in the NiRAN active site.[8][10][18] NCI-2 targets Cys53, irreversibly inactivating the enzyme.[11] This approach can lead to high potency and prolonged duration of action.

-

Competitive Inhibition (Nucleoside Analogs): Nucleoside analogs such as AT-527 (in its active triphosphate form, AT-9010) compete with natural nucleoside triphosphates (NTPs) for binding to the NiRAN active site.[1] By occupying the site, they prevent the transfer of NMP to substrates, thereby halting the capping process. Some of these compounds may have a dual mechanism, also inhibiting the main RdRp active site.[1]

-

Kinase Inhibitor Repurposing: Compounds like Sorafenib, originally developed as kinase inhibitors, can bind to the ATP-binding pocket of the NiRAN domain due to its kinase-like fold.[13][14] This inhibits the phosphotransferase-like activity of the domain and has been shown to reduce viral load in infected cells.[13][16]

Conclusion and Future Directions

The NiRAN domain is a validated and compelling target for the development of novel antiviral therapies against coronaviruses and other nidoviruses. Its essential, conserved enzymatic function offers opportunities for creating potent and broad-spectrum inhibitors. The discovery of covalent inhibitors, the dual-action potential of nucleoside analogs, and the successful repurposing of existing drugs all highlight the tractability of this target.

Future work should focus on optimizing the potency and selectivity of existing scaffolds, such as the NCI series, to improve their antiviral efficacy in cellular and in vivo models. Structure-based drug design, aided by high-resolution cryo-EM structures of the RTC bound to inhibitors, will be instrumental in this effort.[8] Furthermore, exploring the potential for combination therapies that simultaneously target the NiRAN domain and the RdRp polymerase domain could provide a synergistic effect and a higher barrier to the development of drug resistance. Continued investment in understanding the unique biochemistry of the NiRAN domain will pave the way for the next generation of antiviral drugs to combat current and future viral threats.

References

- 1. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Structure of the RNA-dependent RNA polymerase from COVID-19 virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and function of SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of RNA Aptamers That Inhibit the RNA-Dependent RNA Polymerase Activity of SARS-CoV-2 Strains In Vitro [mdpi.com]

- 6. SARS-CoV-2 RdRp and NiRAN | Artsimovitch Group [u.osu.edu]

- 7. NMPylation and de-NMPylation of SARS-CoV-2 nsp9 by the NiRAN domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 | PLOS Computational Biology [journals.plos.org]

- 17. Identification of RdRp-NiRAN/JAK1 Dual-Target Drugs for COVID-19 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

AT-9010 Tetrasodium: A Technical Guide to a Dual-Targeting SARS-CoV-2 Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 tetrasodium is the active triphosphate metabolite of the orally bioavailable prodrug bemnifosbuvir (AT-527). It has demonstrated potent antiviral activity against SARS-CoV-2, the causative agent of COVID-19. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and relevant experimental protocols for the study of this compound.

Core Molecular Data

This compound is a guanosine nucleotide analog with key chemical and physical properties summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃FN₅Na₄O₁₃P₃ | [1][2][3] |

| Molecular Weight | 627.13 g/mol | [1][2][3] |

| CAS Number | 1621884-18-1 | [1] |

Mechanism of Action: Dual Inhibition of SARS-CoV-2 Polymerase

AT-9010 exhibits a unique dual mechanism of action, targeting two essential enzymatic domains of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), also known as nsp12. This dual inhibition provides a high barrier to the development of viral resistance.

-

RdRp Catalytic Site Inhibition: AT-9010 acts as a chain terminator. After being incorporated into the nascent viral RNA strand by the RdRp active site, its modified ribose structure prevents the addition of the next nucleotide, thereby halting viral RNA synthesis.

-

NiRAN Domain Inhibition: AT-9010 also binds to the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. The NiRAN domain is crucial for viral replication, and its inhibition by AT-9010 provides a secondary mechanism to disrupt the viral life cycle.

The metabolic activation of the prodrug bemnifosbuvir (AT-527) to the active AT-9010 is a multi-step intracellular process.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytopathic Effect (CPE) Assay for Antiviral Activity

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 isolate

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and infect with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Immediately add the diluted this compound to the infected cells. Include a "virus only" control and a "cells only" control.

-

Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction (VYR) Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 isolate

-

DMEM with 2% FBS and 1% penicillin-streptomycin

-

This compound

-

24-well cell culture plates

-

Plaque assay reagents (including agarose overlay)

Procedure:

-

Seed Vero E6 cells in 24-well plates and grow to confluence.

-

Infect the cells with SARS-CoV-2 at an MOI of 0.1 in the presence of serial dilutions of this compound.

-

After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of AT-9010.

-

Incubate for 48 hours at 37°C with 5% CO₂.

-

Collect the culture supernatants and determine the viral titer using a standard plaque assay on fresh Vero E6 cell monolayers.

-

Calculate the 90% effective concentration (EC₉₀), the concentration of the compound that reduces the viral titer by 90% (1 log₁₀), by comparing the titers from treated and untreated wells.

In Vitro RdRp Inhibition Assay

This biochemical assay directly measures the inhibition of the SARS-CoV-2 RdRp enzyme activity.

Materials:

-

Recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins

-

RNA template-primer duplex

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

This compound

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT)

-

Fluorescent RNA dye (e.g., SYBR Green II) or radiolabeled NTPs

-

96-well assay plates

-

Plate reader with fluorescence detection or scintillation counter

Procedure:

-

Assemble the RdRp complex by incubating nsp12, nsp7, and nsp8 in a 1:2:1 molar ratio.

-

In a 96-well plate, combine the RdRp complex, RNA template-primer, and serial dilutions of this compound in the reaction buffer.

-

Initiate the reaction by adding a mixture of all four NTPs.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the newly synthesized RNA using a fluorescent dye or by measuring the incorporation of radiolabeled NTPs.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RdRp activity against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising antiviral candidate with a dual mechanism of action against the SARS-CoV-2 polymerase. The provided molecular data and detailed experimental protocols offer a foundational guide for researchers and drug developers working on the characterization and advancement of this and similar antiviral compounds. The multifaceted inhibitory profile of AT-9010 underscores its potential as an effective therapeutic agent against COVID-19.

References

Preclinical Profile of AT-9010 Tetrasodium: A Technical Overview of its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the pharmacologically active triphosphate metabolite of the orally administered guanosine nucleotide prodrug bemnifosbuvir (also known as AT-527).[1][2] It has demonstrated potent antiviral activity against several RNA viruses, including a notable efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[2][3] This technical guide provides an in-depth overview of the preclinical data on the activity of AT-9010 tetrasodium, with a focus on its mechanism of action, quantitative antiviral potency, and the experimental methodologies used in its evaluation.

Metabolic Activation of the Prodrug

AT-527 is a double prodrug of a guanosine nucleotide analog designed to efficiently deliver the active metabolite, AT-9010, into target cells.[4] The metabolic activation of AT-527 is a multi-step intracellular process involving several host enzymes. The putative metabolic pathway begins with the hydrolysis of the phosphoramidate moiety.[5][6] This process is catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), which leads to the formation of an L-alanyl intermediate. Subsequently, the amino acid moiety is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1).[5][6] The resulting monophosphate metabolite is then further phosphorylated by host kinases to the active triphosphate form, AT-9010.[4]

Metabolic activation pathway of the prodrug AT-527 to its active triphosphate form, AT-9010.

Dual Mechanism of Action Against SARS-CoV-2

AT-9010 exhibits a dual mechanism of action against the SARS-CoV-2 replication machinery by targeting two essential enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), also known as nsp12.

-

RdRp Inhibition via Chain Termination: AT-9010 acts as a competitive substrate for the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by the RdRp. Upon incorporation, the modified sugar moiety of AT-9010 prevents the addition of the next nucleotide, leading to immediate chain termination of viral RNA synthesis.

-

NiRAN Domain Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the nucleotidyltransferase activity of the NiRAN domain, which is essential for viral replication.

Dual inhibitory action of AT-9010 on the SARS-CoV-2 RdRp and NiRAN domains.

Quantitative Data on Antiviral Activity

The following tables summarize the key quantitative data from preclinical studies of AT-527 and its active metabolite, AT-9010.

| Compound | Assay | Cell Line | Virus | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| AT-511 | Cytopathic Effect (CPE) | BHK-21 | HCoV-229E | 1.8 ± 0.3 | - | >100 | >55 |

| AT-511 | Antiviral Assay | Normal Human Airway Epithelial Cells | SARS-CoV-2 | - | 0.47 | >100 | >212 |

| Compound | Cell Line | Incubation Concentration (µM) | Intracellular AT-9010 Concentration (µM) | Half-life (hours) |

| AT-511 | Normal Human Bronchial Epithelial Cells | 10 | 698 ± 15 | ≥ 38 |

| AT-511 | Normal Human Nasal Epithelial Cells | 10 | 236 ± 14 | ≥ 38 |

| AT-511 | MRC-5 (Human Lung Fibroblast) | 10 | Minimal formation | Not Determined |

| AT-511 | Huh-7 | 10 | 182 ± 6 (pmol/106 cells) | Not Determined |

Experimental Protocols

In Vitro Antiviral Activity Assays

Cytopathic Effect (CPE) Assay (for HCoV-229E): Baby hamster kidney (BHK-21) cells were acutely infected with HCoV-229E and concurrently treated with serial dilutions of AT-511. After a 3-day incubation period, the concentration of the compound required to inhibit the virus-induced cytopathic effect by 50% (EC50) was determined. Cytotoxicity (CC50) was assessed in parallel by treating uninfected cells with the compound and measuring cell viability using a neutral red uptake assay.[4]

SARS-CoV-2 Antiviral Assay in Human Airway Epithelial (HAE) Cells: Normal human airway epithelial cells were used to assess the antiviral activity of AT-511 against SARS-CoV-2. The concentration of the compound that inhibited viral replication by 90% (EC90) was determined. Cytotoxicity was also evaluated in these cells.[2]

Intracellular Metabolite Formation Studies

Primary human cells from the respiratory tract, including normal human bronchial and nasal epithelial cells, as well as cell lines like MRC-5 and Huh-7, were incubated with 10 µM of AT-511.[4] Following an incubation period (e.g., 8 hours), the cells were harvested, and intracellular concentrations of the active triphosphate metabolite, AT-9010, were quantified using an appropriate analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS). The half-life of intracellular AT-9010 was also determined in the primary respiratory cells.[2][4]

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

While a specific protocol for AT-9010 is not detailed in the provided results, a general approach for assessing RdRp inhibition by nucleotide analogs involves a primer extension assay.[7]

-

Assay Principle: A fluorescently labeled RNA primer is annealed to a longer RNA template. The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) is added along with a mixture of natural nucleotide triphosphates (NTPs) and the inhibitor (AT-9010).

-

Procedure: The polymerase reaction is allowed to proceed for a defined period. The reaction is then stopped, and the RNA products are denatured and separated by size using gel electrophoresis (e.g., urea-PAGE).

-

Data Analysis: The extent of primer extension in the presence of the inhibitor is compared to the control (no inhibitor). A reduction in the synthesis of full-length product and the appearance of shorter, terminated products indicate inhibition of the RdRp. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) can be calculated.

NiRAN Domain Inhibition Assay

The inhibitory activity of AT-9010 on the NiRAN domain can be assessed through various biochemical assays, such as a thermal shift stability assay or an nsp9 RNAylation inhibition assay.[8]

-

Thermal Shift Stability Assay: The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). The SARS-CoV-2 nsp12 protein is incubated with the test compound (AT-9010), and the change in Tm (ΔTm) is measured using a technique like differential scanning fluorimetry. An increase in Tm indicates binding of the compound to the protein.

-

nsp9 RNAylation Inhibition Assay: The NiRAN domain catalyzes the transfer of a nucleotide to the N-terminus of the nsp9 protein (RNAylation). The assay involves incubating nsp12, nsp9, and a triphosphorylated RNA oligomer in the presence of varying concentrations of the inhibitor (AT-9010). The reaction products are then analyzed by SDS-PAGE to observe the shift in the molecular weight of nsp9 upon RNAylation. A decrease in the RNAylated nsp9 product indicates inhibition of the NiRAN domain.

Conclusion

The preclinical data for this compound, the active metabolite of bemnifosbuvir (AT-527), demonstrates a potent and dual-mechanism of action against SARS-CoV-2. It effectively inhibits the viral RNA-dependent RNA polymerase and the NiRAN domain, leading to the termination of viral RNA synthesis. The prodrug, AT-527, facilitates the efficient intracellular delivery of AT-9010, achieving high and sustained concentrations in primary human airway epithelial cells, a key site of SARS-CoV-2 infection. These favorable preclinical characteristics have supported its clinical development as a potential oral antiviral therapy.

References

- 1. Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

AT-9010 Tetrasodium: A Technical Guide to its Biological Activities and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 tetrasodium is the active triphosphate metabolite of the orally bioavailable phosphoramidate prodrug AT-527. It has emerged as a potent inhibitor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication. This technical guide provides an in-depth overview of the biological activities and molecular targets of AT-9010, with a focus on its dual mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting SARS-CoV-2 and other emerging viral threats.

Biological Activity

The primary biological activity of AT-9010 is the inhibition of viral replication. This has been demonstrated for SARS-CoV-2, the causative agent of COVID-19. The antiviral activity of the parent compound, AT-511 (the free base of AT-527), has been evaluated in various cell-based assays.

Quantitative Antiviral Activity Data

| Compound | Virus | Cell Line | Assay Type | Parameter | Value | Reference |

| AT-511 | SARS-CoV-2 | Normal Human Airway Epithelial Cells | Virus Yield Reduction | EC90 | 0.47 µM | [1] |

*EC90: The concentration of the compound required to inhibit viral replication by 90%.

Substantial intracellular concentrations of the active metabolite, AT-9010, are achieved upon treatment with the parent compound.

| Parent Compound | Concentration | Cell Line | Intracellular AT-9010 Concentration | Half-life | Reference |

| AT-511 | 10 µM | Normal Human Bronchial Epithelial Cells | 698 ± 15 µM | ≥ 38 hours | [1] |

| AT-511 | 10 µM | Normal Human Nasal Epithelial Cells | 236 ± 14 µM | ≥ 38 hours | [1] |

Molecular Targets and Mechanism of Action

AT-9010 exerts its antiviral effect through a novel dual mechanism of action, targeting two distinct functional domains of the SARS-CoV-2 non-structural protein 12 (nsp12), the RNA-dependent RNA polymerase (RdRp).[2][3]

-

RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 acts as a competitive inhibitor of the RdRp catalytic site.[2] Its incorporation into the nascent viral RNA chain leads to immediate chain termination, thereby halting viral genome replication.[2][3] The 2'-fluoro and 2'-methyl modifications on the ribose moiety of AT-9010 prevent the correct alignment of the incoming nucleotide, leading to the cessation of RNA synthesis.[2][3]

-

Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Domain Inhibition: AT-9010 also binds to the NiRAN domain of nsp12.[2][3] This binding occurs in a previously unobserved flipped orientation, with the guanine base occupying a unique cavity.[2][3] By binding to the NiRAN domain, AT-9010 outcompetes native nucleotides and inhibits its nucleotidyltransferase activity, which is essential for viral replication.[2][3]

The dual inhibition of both the polymerase and the NiRAN domains represents a promising strategy to combat viral replication and potentially reduce the likelihood of drug resistance.

Signaling Pathways and Experimental Workflows

Metabolic Activation of AT-527 to AT-9010

The orally administered prodrug AT-527 undergoes intracellular metabolic activation to form the pharmacologically active AT-9010. This multi-step process involves cellular kinases.

Caption: Metabolic activation pathway of AT-527 to AT-9010.

Dual Mechanism of Action on SARS-CoV-2 nsp12

AT-9010 targets two key functional domains of the SARS-CoV-2 nsp12 protein.

Caption: Dual targeting of SARS-CoV-2 nsp12 by AT-9010.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments related to the evaluation of AT-9010.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Representative Protocol)

This protocol is a representative method for assessing the inhibitory activity of nucleotide analogs against viral RdRp.

1. Reagents and Materials:

-

Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

-

RNA template-primer duplex

-

Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

This compound

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)

-

Quenching solution (e.g., 90% formamide, 50 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Fluorescently labeled primer for detection

2. Assay Procedure:

-

Prepare a reaction mixture containing the purified RdRp complex and the RNA template-primer duplex in the reaction buffer.

-

Add varying concentrations of AT-9010 to the reaction mixture.

-

Initiate the polymerase reaction by adding a mixture of all four rNTPs.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Denature the RNA products by heating (e.g., 95°C for 5 minutes).

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the RNA products using a suitable imaging system (e.g., fluorescence scanner).

-

Quantify the intensity of the full-length product and any terminated products to determine the extent of inhibition.

3. Data Analysis:

-

Calculate the percentage of inhibition at each concentration of AT-9010.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cryo-Electron Microscopy (Cryo-EM) of nsp12-AT-9010 Complex (Methodology Overview)

The structural basis for the dual mechanism of action of AT-9010 was elucidated through cryo-electron microscopy.[2]

1. Sample Preparation:

-

The SARS-CoV-2 nsp12-nsp7-nsp8₂-RNA complex is assembled in vitro.

-

AT-9010 is added to the complex to allow for binding to both the RdRp active site and the NiRAN domain.

-

The complex is applied to cryo-EM grids, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

2. Data Acquisition:

-

Cryo-EM data is collected on a high-resolution transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

A large dataset of micrograph movies is recorded.

3. Image Processing and 3D Reconstruction:

-

The raw movie frames are corrected for beam-induced motion.

-

Contrast transfer function (CTF) parameters are estimated.

-

Particles (individual protein complexes) are picked from the micrographs.

-

Two-dimensional (2D) classification is performed to select for high-quality particles.

-

An initial 3D model is generated.

-

Three-dimensional (3D) classification and refinement are carried out to obtain a high-resolution 3D reconstruction of the nsp12-AT-9010 complex.

4. Model Building and Analysis:

-

An atomic model of the complex is built into the cryo-EM density map.

-

The model is refined to fit the density and to achieve good stereochemistry.

-

The final model is analyzed to understand the detailed molecular interactions between AT-9010 and its binding sites on nsp12.

Caption: General workflow for cryo-electron microscopy analysis.

Conclusion

This compound is a promising antiviral agent with a unique dual mechanism of action against the SARS-CoV-2 RNA-dependent RNA polymerase. By inhibiting both the polymerase and the NiRAN domains of nsp12, AT-9010 effectively halts viral replication. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug developers working to advance our understanding of this compound and to develop novel antiviral therapies. Further investigation into the binding kinetics and in vivo efficacy of AT-9010 will be critical in realizing its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: AT-9010 Tetrasodium for Viral Replication Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the guanosine nucleotide prodrugs AT-527 and AT-752. As a nucleoside analog, AT-9010 demonstrates broad-spectrum antiviral activity by targeting essential viral enzymes involved in replication. These application notes provide a comprehensive overview of the mechanism of action of AT-9010 and detailed protocols for its use in viral replication studies, particularly against SARS-CoV-2 and flaviviruses.

Mechanism of Action

AT-9010 exhibits a multi-faceted mechanism of action, primarily by inhibiting viral RNA polymerases and related enzymatic activities essential for viral replication.

Dual Inhibition of SARS-CoV-2 Replication Machinery

Against SARS-CoV-2, AT-9010 employs a dual mechanism of action targeting two distinct functional domains of the viral RNA-dependent RNA polymerase (RdRp), nsp12.[1][2]

-

RNA Chain Termination: Once converted within the host cell to its triphosphate form, AT-9010 is incorporated into the growing viral RNA strand by the RdRp.[1][2] The presence of a 2'-fluoro, 2'-methyl modification on the ribose group of AT-9010 prevents the correct alignment of the subsequent nucleotide, leading to the immediate termination of RNA synthesis.[1][2]

-

Inhibition of the NiRAN Domain: AT-9010 also binds to the N-terminal domain of nsp12, known as the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase).[1][2] By binding to the NiRAN active site, AT-9010 outcompetes native nucleotides and inhibits its nucleotidyltransferase activity, which is crucial for viral replication.[1][2]

Caption: Dual mechanism of AT-9010 against SARS-CoV-2.

Inhibition of Flavivirus Replication

In flaviviruses, such as Dengue virus and Zika virus, AT-9010 targets the NS5 protein, which contains both a methyltransferase (MTase) domain and an RdRp domain.[3][4] While it can act as a chain terminator by targeting the RdRp, a key mechanism is the inhibition of the MTase domain. AT-9010 binds to the GTP-binding site of the MTase, interfering with the RNA capping process.[3][4] Proper capping of the viral mRNA is essential for its stability and efficient translation, and its disruption inhibits viral replication.

Caption: Inhibition of Flavivirus MTase by AT-9010.

Data Presentation

The following table summarizes the reported antiviral activity of the prodrugs of AT-9010 against various viruses.

| Virus Family | Virus | Prodrug | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) |

| Coronaviridae | SARS-CoV-2 | AT-527 | Huh-7 | 0.5 | >100 |

| Coronaviridae | SARS-CoV-2 | AT-511 | Normal Human Bronchial Epithelial Cells | - | - |

| Flaviviridae | Dengue Virus (DENV1-4) | AT-281 | Huh-7 | ~0.50 | - |

| Flaviviridae | Zika Virus | AT-752 | - | - | - |

| Flaviviridae | Yellow Fever Virus | AT-752 | - | - | - |

Note: Data is compiled from multiple sources. Experimental conditions may vary.

Experimental Protocols

Protocol 1: Cell-Based Antiviral Activity Assay

This protocol outlines a general procedure to determine the half-maximal effective concentration (EC50) of AT-9010 tetrasodium against a target virus in a cell-based assay.

Caption: Workflow for a cell-based antiviral assay.

Materials: